![molecular formula C10H15NO2S B3307607 3-Phenylmethanesulfonylpropan-1-amine CAS No. 933699-11-7](/img/structure/B3307607.png)
3-Phenylmethanesulfonylpropan-1-amine
Overview
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of amines can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. For instance, they can react with acids to form ammonium salts . They can also undergo reactions involving their nitrogen atom, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can be analyzed using various techniques. For instance, their boiling points, melting points, solubilities, and acid-base properties can be determined .Scientific Research Applications
Synthetic Pathways and Chemical Reactivity
The chemical compound 3-Phenylmethanesulfonylpropan-1-amine serves as a precursor in various synthetic pathways, contributing to the formation of complex molecules. Fischer and Troschütz (2003) highlighted its role in synthesizing phenyl 2-aminopyridine-3-sulfonates, indicating its utility in pharmaceutical and medicinal chemistry due to the biological relevance of the synthesized compounds (Fischer & Troschütz, 2003). Similarly, Chapman, Tibbetts, and Bull (2018) utilized derivatives of phenylmethanes, showcasing their effectiveness as N-acylating agents for primary and secondary amines, thus underlining the compound’s versatility in organic synthesis (Chapman, Tibbetts, & Bull, 2018).
Catalysis and Reaction Mechanisms
The research also extends into the exploration of reaction mechanisms and catalysis involving 3-Phenylmethanesulfonylpropan-1-amine derivatives. For instance, the study by Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy leveraging primary amine derivatives for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation, demonstrating the compound’s potential in photoredox catalysis and organic synthesis (Ociepa, Turkowska, & Gryko, 2018).
Material Science Applications
Polymeric Materials and Hydrogels
Beyond its chemical synthesis applications, 3-Phenylmethanesulfonylpropan-1-amine and its derivatives find applications in material science, particularly in the development of polymeric materials and hydrogels. Aly and El-Mohdy (2015) explored radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including derivatives of phenylmethanesulfonylpropan-1-amine, to enhance their properties for potential medical applications, demonstrating its utility in creating advanced materials with improved characteristics (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-benzylsulfonylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVQQXJXLQSITA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylmethanesulfonylpropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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